molecular formula C20H20ClN3O3 B5982718 3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Cat. No.: B5982718
M. Wt: 385.8 g/mol
InChI Key: YRLYKKCAPYDLKG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is a complex organic compound that features a combination of oxazole and pyrrolidine rings

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-3-13-11-17(27-22-13)16-9-6-10-24(16)20(25)18-12(2)26-23-19(18)14-7-4-5-8-15(14)21/h4-5,7-8,11,16H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLYKKCAPYDLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and pyrrolidine intermediates, followed by their coupling under specific conditions. For instance, the oxazole ring can be synthesized through the cyclization of appropriate precursors, while the pyrrolidine ring can be obtained via a similar cyclization process. The final coupling step often involves the use of coupling reagents such as carbodiimides or phosphonium salts under anhydrous conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-Chlorophenyl)-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
  • **3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-thiazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Uniqueness

3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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